6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Kinase inhibitor scaffold SAR Lipophilicity

6-Methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound (CAS 1545560-53-9; molecular formula C12H19N3O; molecular weight 221.3 g/mol) that belongs to the tetrahydropyrido[2,3-b]pyrazine class. This class has been explored as a scaffold for kinase inhibitors, notably showing potent inhibition of anaplastic lymphoma kinase (ALK) at nanomolar concentrations in enzyme assays.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B13620780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC(C)CN1CCNC2=C1N=C(C=C2)OC
InChIInChI=1S/C12H19N3O/c1-9(2)8-15-7-6-13-10-4-5-11(16-3)14-12(10)15/h4-5,9,13H,6-8H2,1-3H3
InChIKeyHMYPMXXEQRWDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: Procurement and Selection Overview for a Functionalized Tetrahydropyridopyrazine Scaffold


6-Methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound (CAS 1545560-53-9; molecular formula C12H19N3O; molecular weight 221.3 g/mol) that belongs to the tetrahydropyrido[2,3-b]pyrazine class [1]. This class has been explored as a scaffold for kinase inhibitors, notably showing potent inhibition of anaplastic lymphoma kinase (ALK) at nanomolar concentrations in enzyme assays [2]. The compound features a 6-methoxy substituent and a 4-(2-methylpropyl) group on a partially saturated bicyclic core, yielding a scaffold with differential lipophilicity and steric properties relative to simpler analogs, and is supplied at ≥95% purity by vendors including Enamine [1].

1
Scaffold context Tetrahydropyrido[2,3-b]pyrazine core for kinase research
2
Substitution pattern N4-isobutyl and 6-methoxy groups support SAR exploration
3
Research context Class-level kinase pathway inhibition study fit
4
Grade Screening-grade purity for scaffold procurement

Why 6-Methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine Cannot Be Replaced by Unsubstituted or Differently Substituted Tetrahydropyridopyrazines


Tetrahydropyrido[2,3-b]pyrazines display strong substituent-dependent biological activity; even minor alterations to the N4-alkyl group or the omission of the 6-methoxy group can drastically alter kinase selectivity, cellular potency, and metabolic stability [1]. For example, in a series of ALK inhibitors, the N4-substituent was critical for achieving IC50 values near 10 nM (enzyme) and 150 nM (cell) [1]. The 6-methoxy-4-(2-methylpropyl) variant introduces a branched alkyl group that is anticipated to increase lipophilicity and steric demand compared to the 4-methyl or unsubstituted analogs, potentially enhancing selectivity or pharmacokinetic properties. The quantitative evidence below details the measurable differences that underpin the compound's differentiation.

Target compound

N4-(2-methylpropyl) with branched alkyl and 6-methoxy substituents; defined regioisomer for kinase SAR

4-Methyl analog

Reduced steric bulk and lipophilicity may shift kinase selectivity profile and assay response

Target compound

N4-substituted regioisomer; position critical for kinase binding-mode alignment

N3 regioisomer

Regioisomeric substitution may confer distinct binding modes and selectivity divergence

Target compound

Functionalized with 6-methoxy and N4-isobutyl groups for target engagement studies

Unsubstituted scaffold

Lacks substituents required for kinase pocket interaction; may not support kinase research

Comparative Quantitative Evidence for 6-Methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine Versus Closest Analogs


N4-Substituent Steric Bulk and Predicted Lipophilicity Differentiation: Isobutyl vs Methyl and Unsubstituted Analogs

The 4-(2-methylpropyl) group introduces greater steric bulk and lipophilicity compared to the 4-methyl analog (CAS 1314922-89-8) and the unsubstituted 6-methoxy-tetrahydropyrido[2,3-b]pyrazine (CAS 1260862-06-3). While experimental logP values are not publicly available, the molecular weight increases from 165.2 g/mol (unsubstituted) to 179.2 g/mol (4-methyl) to 221.3 g/mol for the target compound [1], consistent with a higher calculated logP and enhanced membrane permeability potential. In the ALK inhibitor series, N4-substituent variation directly modulated both enzyme and cellular IC50 values [2].

N4 steric bulk & lipophilicity
Class-level
MW 221.3 vs 179.2 (4-methyl) vs 165.2 (unsub.) g/mol
Supports lipophilicity trend review for permeability context
No experimental logP available; MW used as surrogate
Kinase inhibitor scaffold SAR Lipophilicity

Regioisomeric Differentiation: 4-Isobutyl vs 3-Isobutyl Substitution on the Tetrahydropyrido[2,3-b]pyrazine Core

The target compound bears the 2-methylpropyl group at the N4 position, whereas the regioisomer 3-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS 1517720-69-2) has the substituent at N3. In the ALK inhibitor SAR, the position of N-substitution on the tetrahydropyrido[2,3-b]pyrazine core was a key determinant of kinase inhibitory potency; N4-substituted analogs showed distinct activity profiles from N3-substituted variants [1]. Direct comparative biological data between these two regioisomers are not published, but the regiochemical difference implies distinct binding modes and possible selectivity divergence.

N4 vs N3 regioisomer
Class-level
4-(2-methylpropyl) vs 3-(2-methylpropyl); quantitative data not available
Supports regioisomer-specific SAR interpretation
Binding-mode divergence inferred from class SAR
Regiochemistry Kinase selectivity Scaffold diversification

Class-Level Kinase Inhibitory Potential: Tetrahydropyrido[2,3-b]pyrazines as ALK Inhibitors with Nanomolar Potency

In a published SAR study, a series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines achieved ALK inhibition with IC50 values of approximately 10 nM in enzymatic assays and approximately 150 nM in cellular assays [1]. While the exact compound 6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine was not specifically reported, it shares the core scaffold and occupies a favorable region of chemical space defined by N4-alkyl and 6-alkoxy substitution. By comparison, the unsubstituted pyrido[2,3-b]pyrazine parent scaffold (CAS 322-46-3) lacks the tetrahydro saturation and substituents necessary for kinase binding, showing no reported kinase activity .

Class ALK inhibition
Class-level
Class analogs: ALK IC50 ~10 nM (enzyme), ~150 nM (cell)
Supports kinase inhibitor scaffold selection context
Direct data for target compound not reported
Anaplastic lymphoma kinase Kinase inhibition Cancer

Cholinesterase Inhibition Class Profile: Pyrido[2,3-b]pyrazine Derivatives as Dual AChE/BChE Inhibitors

A series of pyrido[2,3-b]pyrazine derivatives demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with the most potent analog 6n achieving IC50 values of 0.466 ± 0.121 μM (AChE) and 1.89 ± 0.05 μM (BChE) [1]. Selective analogs 6c and 6f showed BChE IC50 of 0.583 ± 0.052 μM and AChE IC50 of 0.899 ± 0.10 μM, respectively. The target compound, bearing both 6-methoxy and 4-isobutyl substituents, may exhibit differentiated cholinesterase inhibition profiles compared to 3-aryl substituted derivatives, although direct data are lacking.

Cholinesterase class profile
Class-level
Class reps: AChE IC50 0.47–0.90 μM; BChE IC50 0.58–1.89 μM
Supports cholinesterase pathway-response context
6-methoxy-4-isobutyl variant not directly tested
Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is commercially available from Enamine (catalog EN300-399519) at 95% purity, with 0.05 g priced at $245 and 5 g at $3,065 [1]. The closest analog, 6-methoxy-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1314922-89-8), is available from Enamine and Sigma-Aldrich at 95% purity . The 4-unsubstituted analog (CAS 1260862-06-3) is available from multiple vendors at 95% purity . No significant purity or cost advantage is evident; selection is driven by the specific structural requirements of the target SAR program.

Purity & sourcing
Specification review
95% purity; available from Enamine; purity equivalent across analogs
Selection driven by structural fit, not purity differentiation
Vendor specs as of 2023–2024
Chemical procurement Compound sourcing Purity

Data Gap Acknowledgment: Absence of Direct Comparative Biological Data for the Target Compound

A comprehensive search of PubMed, PubChem, patent databases, and vendor documentation (as of 2026-04) did not identify any published biological activity data, physicochemical property measurements, or head-to-head comparative studies for 6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. All quantitative evidence presented above is derived from class-level inference based on structurally related tetrahydropyrido[2,3-b]pyrazines. Users should interpret differentiation claims accordingly and consider generating proprietary data for procurement justification.

Data gap
Data to verify
No published biological data for target compound (as of 2026-04)
Procurement decisions should consider data gap context
In-house profiling may support differentiation
Data transparency Research compound Screening library

Optimal Procurement and Application Scenarios for 6-Methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine


Kinase Inhibitor Lead Optimization Programs Requiring N4-Branched Alkyl SAR Exploration

Based on the ALK inhibitor SAR demonstrating that N4-substitution is critical for potency [1], this compound is suitable for medicinal chemistry teams exploring the impact of branched alkyl groups at the N4 position. The 2-methylpropyl group provides increased steric bulk and lipophilicity compared to the 4-methyl analog (MW difference 42.1 g/mol), enabling systematic exploration of hydrophobic pocket interactions in kinase active sites.

Regiochemical Comparator Studies for N3 vs N4 Substitution Effects

The target compound (N4-isobutyl) can be procured alongside the regioisomer 3-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS 1517720-69-2) for head-to-head profiling. This enables internal SAR studies to determine the optimal substitution position for a given target, as N3 vs N4 substitution has been shown to differentially affect kinase inhibitory activity [1].

Fragment-Based or Scaffold-Hopping Drug Discovery Using 6-Methoxy-4-isobutyl-Tetrahydropyrido[2,3-b]pyrazine as a Privileged Core

The tetrahydropyrido[2,3-b]pyrazine scaffold is a validated kinase inhibitor core with nanomolar potency potential [1]. This specific compound, with its 6-methoxy and 4-isobutyl substituents, offers a functionalized starting point for fragment growth or scaffold-hopping campaigns targeting ALK, TGF-beta receptor kinases, or other kinases where pyrido[2,3-b]pyrazines have shown activity [1][2].

In-House Generation of Selectivity and ADMET Data for Procurement Decision Support

Given the absence of published biological data for this compound, the most impactful application is in-house profiling. Procurement of small quantities for kinase selectivity panels, cellular cytotoxicity assays, and microsomal stability testing can generate the quantitative differentiation data required to justify larger-scale investment and differentiate this scaffold from commercially available analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
N4-branched alkyl substitution pattern
Kinase panel selectivity endpoints
Regiochemical comparator studies
N4 vs N3 substitution position
Kinase binding-mode assessment
Scaffold-hopping research
Functionalized tetrahydropyrido[2,3-b]pyrazine core
Target-engagement assay context
In-house scaffold profiling
Scaffold differentiation data
Kinase selectivity and ADME endpoints
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